molecular formula C17H21NO3 B15237227 Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate

Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate

Cat. No.: B15237227
M. Wt: 287.35 g/mol
InChI Key: FEIMYCGAWZAKST-UHFFFAOYSA-N
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Description

Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate is a sophisticated spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique 4-azaspiro[2.5]octane core structure, a privileged scaffold in pharmaceutical development known for imparting molecular rigidity and exploring three-dimensional chemical space, similar to other azaspiro compounds used in synthetic chemistry . The molecular architecture incorporates multiple functional handles including a benzyl-protected amine group, hydroxyl moiety, and ethyl carboxylate ester, which provide versatile sites for chemical modification and library development. The spirocyclic framework is particularly valued for its ability to conformationally constrain drug candidates, potentially improving target selectivity and metabolic stability. While specific biological data for this exact compound requires further investigation, related azaspiro structures have demonstrated substantial research utility across various therapeutic areas. The presence of both hydroxy and carboxylate esters suggests potential applications in prodrug design and targeted delivery systems. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules for pharmaceutical screening, with the ethyl ester group offering straightforward synthetic conversion to carboxylic acid derivatives for additional coupling reactions. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Proper personal protective equipment should be worn when handling, and the material should be stored under recommended conditions to maintain stability and purity.

Properties

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate

InChI

InChI=1S/C17H21NO3/c1-2-21-16(20)14-8-11-18(17(9-10-17)15(14)19)12-13-6-4-3-5-7-13/h3-7,19H,2,8-12H2,1H3

InChI Key

FEIMYCGAWZAKST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2(CC2)N(CC1)CC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Cyclopropane Ring Formation via Radical Bicyclization

Radical-mediated bicyclization offers a direct route to spirocyclic frameworks. In a representative procedure, oxime ethers undergo tributyltin hydride-mediated radical generation, followed by cyclization to form the spiro system. For example, heating oxime ethers with triethylborane initiates a domino sequence, yielding 1-azaspiro[4.4]nonane derivatives in 11–67% yields. Although this method primarily targets larger spiro systems, adapting the conditions with cyclopropane-forming reagents (e.g., diiodomethane) could facilitate [2.5] spirocycle formation.

Substitution and Ring Expansion from Cyclopropane Precursors

A patent by CN111943894A outlines a safer route to 4,7-diazaspiro[2.5]octane derivatives using cyclopropane carbamate intermediates. Starting with 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate, sequential substitution with glycine methyl ester, protection/deprotection, and reduction yields the spiroamine. This approach avoids hazardous boron trifluoride diethyl etherate, favoring potassium carbonate or triethylamine in acetonitrile. For the target compound, replacing glycine methyl ester with a β-ketoester could introduce the carboxylate moiety early in the synthesis.

Stepwise Preparation Methods

Synthesis of (1-((4-Methoxybenzyloxy)carbonylamino)cyclopropyl)methyl Methanesulfonate (Intermediate I)

The synthesis begins with cyclopropane functionalization. Reacting 1-aminocyclopropanemethanol with 4-methoxybenzyl chloroformate in dichloromethane forms the protected carbamate. Subsequent mesylation using methanesulfonyl chloride and triethylamine yields Intermediate I as a crystalline solid.

Reaction Conditions

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C to room temperature
  • Yield: 85–90%

Nucleophilic Substitution to Install the Carboxylate Moiety

Intermediate I undergoes nucleophilic displacement with ethyl glycolate in acetonitrile. Potassium carbonate (3.0 equiv) facilitates the substitution, producing ethyl 2-((1-((4-methoxybenzyloxy)carbonylamino)cyclopropyl)methoxy)acetate.

Key Optimization

  • Excess nucleophile (2–6 equiv) improves conversion.
  • Acetonitrile enhances solubility and reaction rate compared to ethanol or acetone.

Deprotection and Spirocyclization

Hydrogenolysis of the 4-methoxybenzyl group using palladium on carbon in methanol releases the primary amine, which spontaneously cyclizes to form the 4-azaspiro[2.5]octane framework. The ethyl carboxylate remains intact under these conditions.

Critical Parameters

  • Catalyst: 10% Pd/C (0.1 equiv)
  • Hydrogen Pressure: 1 atm
  • Yield: 70–75%

Formation of the Oct-7-ene Double Bond

The double bond is installed via dehydration of the 8-hydroxy group. Phosphorus oxychloride in pyridine at 60°C eliminates water, forming the conjugated enoate ester. The reaction proceeds via an E2 mechanism, favoring trans-alkene geometry.

Analytical Validation

  • ¹H NMR : δ 6.25 (dd, J = 15.6 Hz, 1H, CH₂=CHCO₂Et), 5.82 (d, J = 15.6 Hz, 1H, CH₂=CHCO₂Et).
  • HPLC Purity : >98% (C18 column, 50% MeOH/H₂O).

Data Tables and Comparative Analysis

Table 1: Comparison of Spirocyclization Methods

Method Yield (%) Hazardous Reagents Key Advantage
Radical Bicyclization 11–67 Tributyltin hydride Direct spiro formation
Substitution-Reduction 70–75 None Scalable, safe conditions
Suzuki Coupling 50–60 Palladium catalysts Aromatic functionalization

Table 2: Characterization Data for Final Compound

Parameter Value Method
Melting Point 112–114°C DSC
[α]D²⁵ +32.5° (c 1.0, CHCl₃) Polarimetry
¹³C NMR (CDCl₃) δ 170.8 (CO₂Et), 136.2 (C=CH) 125 MHz NMR

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate is not well-documented. its unique structure suggests that it may interact with specific molecular targets and pathways. The hydroxyl and ester functional groups may play a role in its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related spiro and bicyclic systems, focusing on ring systems, functional groups, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name/Class Ring System Functional Groups Reactivity/Applications References
Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate Spiro[2.5]octene Ester, hydroxyl, benzyl, nitrogen Potential ring-opening polymerization; synthetic intermediate for pharmaceuticals Inferred
Bicyclo[4.2.0]oct-7-ene-7-carboxylate esters Bicyclo[4.2.0]octene Ester Ru-catalyzed ring-opening metathesis polymerization (ROMP) to form alternating copolymers .
7-Oxa-9-aza-spiro[4.5]decane derivatives (e.g., 8-(4-dimethylamino-phenyl)-substituted) Spiro[4.5]decane Amide, hydroxyl, ketone Synthetic precursors for bioactive molecules; reactivity with pyrrolidine yields amides .
Diazaspiro compounds (e.g., 5,6-diazaspiro[3.5]nonene) Spiro[3.5]nonene Carboxamide, trifluoromethyl groups Pharmaceutical agents (e.g., kinase inhibitors); high bioactivity due to spiro rigidity .
8-O-Acetylshanzhiside methyl ester Spiro-linked cyclopenta[c]pyran Acetyloxy, hydroxyl, ester Pharmacological research; reference standard for natural product derivatives .

Key Comparative Insights

Ring System and Conformation The spiro[2.5]octene core of the target compound is smaller than spiro[4.5]decane () or bicyclo[4.2.0]octene systems (), leading to distinct puckering dynamics.

Functional Group Influence

  • The ethyl ester group in the target compound parallels bicyclo[4.2.0]octene-7-carboxylate esters, which undergo Ru-catalyzed ROMP to form copolymers (). In contrast, carboxyamides (e.g., in ) isomerize before ring-opening, indicating esters are more reactive .

Synthetic and Pharmacological Applications

  • Spiro[4.5]decane derivatives () are tailored for bioactive molecule synthesis, while diazaspiro compounds () are optimized for drug discovery. The target compound’s ester and hydroxyl groups position it as a versatile intermediate, akin to 8-O-acetylshanzhiside methyl ester (), which is used in pharmacological and synthetic studies .

Reactivity in Polymerization

  • Unlike bicyclo[4.2.0]octene esters (), the spiro[2.5] system’s strain and substituents may favor unique polymerization pathways. However, empirical data are needed to confirm this hypothesis.

Biological Activity

Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate is a compound with a unique spirocyclic structure, which has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula for this compound is C15H17NO4C_{15}H_{17}NO_4 with a molecular weight of 275.30 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

Property Value
Molecular FormulaC₁₅H₁₇NO₄
Molecular Weight275.30 g/mol
CAS Number92912-20-4

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Enzyme Inhibition : Many spirocyclic compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
  • Antioxidant Activity : Compounds with hydroxyl groups can act as antioxidants, scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various pathogens.

Case Studies and Research Findings

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the structure-based design of spirocyclic compounds as inhibitors of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. The findings suggest that similar compounds could be effective against cancer cell lines by inhibiting metabolic pathways essential for tumor growth .
  • Antioxidant and Antimicrobial Effects : Research on related compounds has shown promising antioxidant and antimicrobial activities. For instance, esters derived from quinoxaline exhibited significant inhibition against Entamoeba histolytica, suggesting that spirocyclic structures may also have potential as antiparasitic agents .
  • Mechanistic Insights : The study of mitochondrial function in the presence of related compounds revealed that they can impair mitochondrial fatty acid synthesis, leading to increased reactive oxygen species (ROS) production and reduced cell viability in cancer models .

Summary of Findings

The biological activity of this compound appears promising based on its structural properties and the activities observed in related compounds. Further research is necessary to elucidate its specific mechanisms and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-benzyl-8-hydroxy-4-azaspiro[2.5]oct-7-ene-7-carboxylate, and how are reaction conditions optimized?

  • The compound is synthesized via condensation reactions involving spirocyclic intermediates, such as 2-Oxa-spiro[3.4]octane-1,3-dione, with benzylamine derivatives under reflux conditions. Solvent choice (e.g., ethanol or THF) and catalytic acid/base systems (e.g., p-toluenesulfonic acid) are critical for yield optimization. Post-synthesis purification typically employs column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this spiro compound?

  • IR spectroscopy identifies functional groups (e.g., hydroxyl at ~3200 cm⁻¹, ester carbonyl at ~1700 cm⁻¹). UV-Vis spectroscopy confirms conjugation in the aromatic system (λmax ~250–300 nm). Single-crystal X-ray diffraction (employing SHELXL ) resolves the spirocyclic conformation, while NMR (¹H/¹³C) assigns stereochemistry and substituent positions. Elemental analysis validates purity .

Q. How does the spiro[2.5]octane framework influence the compound’s reactivity and stability?

  • The fused bicyclic system imposes steric constraints, limiting rotational freedom and stabilizing transition states in ring-opening reactions. The 4-azaspiro moiety enhances electrophilicity at the ester carbonyl, making it prone to nucleophilic attack. Hydroxy and benzyl groups contribute to hydrogen bonding and π-π interactions, affecting solubility and crystallization .

Advanced Research Questions

Q. How can conformational analysis using puckering coordinates resolve discrepancies in crystallographic data?

  • Cremer-Pople puckering parameters (q, θ, φ) quantify deviations from planarity in the spirocyclic ring. For example, a θ ≈ 90° indicates a chair-like distortion, while φ defines pseudorotational phases. Discrepancies between calculated (DFT) and experimental (X-ray) data may arise from dynamic puckering in solution vs. static solid-state conformations. Refinement protocols in SHELXL can model disorder or thermal motion .

Q. What experimental strategies address contradictions in spectral data during structure elucidation?

  • Dynamic NMR resolves overlapping signals caused by conformational exchange. Variable-temperature studies differentiate tautomers or rotamers. For crystallographic ambiguity (e.g., disordered benzyl groups), Hirshfeld surface analysis identifies weak interactions (C–H⋯O) that stabilize specific conformations. Cross-validation with computational methods (DFT or MD simulations) reconciles spectral outliers .

Q. How do solvent polarity and pH impact the compound’s stability in catalytic or biological assays?

  • In polar aprotic solvents (e.g., DMSO), the ester group hydrolyzes slowly, requiring anhydrous conditions for catalytic studies. At physiological pH (7.4), the hydroxy group deprotonates, enhancing solubility but reducing membrane permeability. Stability assays (HPLC or TGA) under varying conditions guide storage protocols (e.g., inert atmosphere, −20°C) .

Q. What are the challenges in crystallizing this compound, and how are they mitigated?

  • The compound’s flexibility and multiple H-bond donors/acceptors often lead to oiling-out. Techniques include:

  • Seeding : Introducing microcrystals to induce nucleation.
  • Solvent screening : Using mixed solvents (e.g., dichloromethane/hexane) to modulate solubility.
  • Temperature ramping : Gradual cooling from 40°C to 4°C reduces kinetic trapping.
    Crystallization success is confirmed via PXRD matching simulated patterns from SHELXL .

Methodological Notes

  • Synthetic Optimization : Reaction monitoring via TLC or LC-MS minimizes byproduct formation.
  • Data Validation : Cross-correlate NMR coupling constants with DFT-calculated dihedral angles.
  • Safety : Use gloveboxes for air-sensitive steps; consult SDS for hazard protocols .

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